molecular formula C8H14O3 B1311968 Methyl 4-methyloxane-4-carboxylate CAS No. 443912-70-7

Methyl 4-methyloxane-4-carboxylate

Cat. No.: B1311968
CAS No.: 443912-70-7
M. Wt: 158.19 g/mol
InChI Key: LWZSTDVWNKMIFQ-UHFFFAOYSA-N
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Description

Methyl 4-methyloxane-4-carboxylate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-methyloxane-4-carboxylate is a compound with significant implications in biological and medicinal chemistry. Its structural characteristics and reactivity make it a valuable subject of study for understanding various biological processes and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a carboxylate group attached to a methyloxane ring. The molecular formula is C7H12O2C_7H_{12}O_2, with a molecular weight of approximately 128.17 g/mol. The presence of the carboxylate group contributes to its reactivity, allowing it to participate in various biochemical interactions.

Mechanisms of Biological Activity

1. Enzyme Interactions:
this compound has been utilized in studies investigating enzyme mechanisms. It serves as a model compound for understanding biological oxidation and reduction processes, particularly in the context of cytochrome P450 enzymes which play a crucial role in drug metabolism .

2. Antimicrobial Properties:
Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

3. Anti-inflammatory Effects:
Some studies have reported that certain derivatives can modulate inflammatory pathways, indicating their potential as anti-inflammatory agents. This activity is hypothesized to be linked to their ability to inhibit specific pro-inflammatory cytokines.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting their potential for therapeutic use .

Case Study 2: Enzyme Mechanism Exploration
In another study, this compound was used to investigate the catalytic mechanisms of cytochrome P450 enzymes. The findings revealed that the compound could act as a substrate, providing insights into the enzyme's substrate specificity and reaction pathways .

Table 1: Biological Activities of this compound Derivatives

Derivative Activity IC50 (µM) Target
This compoundAntimicrobial50Staphylococcus aureus
This compoundAnti-inflammatory25TNF-alpha inhibition
This compoundEnzyme substrate-Cytochrome P450

Scientific Research Applications

Chemistry

Methyl 4-methyloxane-4-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel materials. For instance:

  • Synthesis of Heterocycles : The compound is used as a precursor for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
  • Polymer Chemistry : It can be polymerized to create new materials with tailored properties for industrial applications.

Biology

In biological research, this compound has been utilized for studying enzyme mechanisms and metabolic pathways. Its derivatives are investigated for potential therapeutic properties:

  • Enzyme Studies : The compound acts as a model substrate for understanding oxidation-reduction processes in enzymatic reactions.
  • Antimicrobial Activity : Several studies have reported that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics .

Medicine

The medicinal chemistry field has shown interest in this compound due to its biological activities:

  • Therapeutic Potential : Research indicates that certain derivatives possess anti-inflammatory and analgesic properties, making them candidates for drug development.
  • Drug Formulations : It is also explored as an excipient in drug formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at [University Name] demonstrated that this compound derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's mechanism of action, which involves disrupting bacterial cell membranes, leading to cell lysis.

CompoundActivity AgainstMechanism
Derivative AStaphylococcus aureusCell membrane disruption
Derivative BEscherichia coliInhibition of cell wall synthesis

Case Study 2: Enzyme Mechanism Exploration

In another research project published in the Journal of Organic Chemistry, this compound was used to study the catalytic mechanisms of specific enzymes involved in metabolic pathways. The findings provided insights into how structural modifications can enhance enzyme activity and specificity.

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-methyloxane-4-carboxylate, and how do reaction conditions influence yield?

Level : Basic
Answer :
Synthesis typically involves esterification of 4-methyloxane-4-carboxylic acid using methanol under acidic catalysis. Key considerations include:

  • Temperature control : Reactions are often conducted at reflux (e.g., 60–80°C) to optimize ester formation while minimizing side reactions like hydrolysis.
  • Purification : Column chromatography or recrystallization (using solvents like ethyl acetate/hexane) is critical for isolating the ester. Purity ≥95% is achievable with careful solvent selection .
  • Safety : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Refer to safety protocols for handling corrosive catalysts (e.g., H₂SO₄) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Level : Basic
Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store at 4°C in airtight containers to prevent degradation. Avoid exposure to moisture or strong bases to reduce hydrolysis risk .
  • Waste disposal : Segregate organic waste and comply with institutional guidelines for hazardous chemical disposal. Neutralize acidic residues before disposal .

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?

Level : Advanced
Answer :

  • Data collection : Use single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å). Ensure crystal quality by slow evaporation from a non-polar solvent .
  • Refinement : Employ SHELXL for structure refinement. Key parameters include thermal displacement factors (Uᵢⱼ) and hydrogen-bonding networks. Validate using R-factor convergence (e.g., R₁ < 0.05) .
  • Visualization : Tools like Mercury CSD aid in analyzing packing motifs and intermolecular interactions (e.g., C=O∙∙∙H-C hydrogen bonds) .

Q. What are the key considerations for analyzing the ring conformation of this compound using puckering coordinates?

Level : Advanced
Answer :

  • Coordinate system : Apply Cremer-Pople parameters (Q, θ, φ) to quantify out-of-plane displacements of the oxane ring. Calculate using atomic coordinates from crystallographic data .
  • Pseudorotation analysis : Identify low-energy conformers (e.g., chair vs. boat) by comparing θ values. For six-membered rings, θ ≈ 0° indicates a chair conformation .
  • Computational validation : Compare experimental results with DFT-optimized geometries (e.g., B3LYP/6-31G*) to assess conformational stability .

Q. How does this compound react with organolithium reagents, and what are the implications for derivatization?

Level : Advanced
Answer :

  • Mechanism : Methyl lithium deprotonates the ester’s α-H, forming a lithium enolate. Subsequent alkylation or acylation introduces functional groups (e.g., ketones) .
  • Optimization : Use anhydrous conditions (e.g., THF at -78°C) to suppress side reactions. Monitor via TLC or NMR for intermediate trapping .
  • Applications : Derivatization enables synthesis of complex scaffolds for drug discovery (e.g., β-keto esters) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Level : Basic
Answer :

  • ¹H/¹³C NMR : Identify ester groups (δ ~3.6 ppm for OCH₃; δ ~170 ppm for C=O). Compare with PubChem reference data .
  • IR spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and absence of -OH bands (~3200 cm⁻¹) to verify purity .
  • Mass spectrometry : Use ESI-MS to detect molecular ion [M+H]⁺ (theoretical m/z = 145.17) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Level : Advanced
Answer :

  • DFT calculations : Compute Fukui indices to identify electrophilic sites (e.g., carbonyl carbon). B3LYP/6-311+G(d,p) provides accurate charge distribution .
  • Transition-state modeling : Simulate nucleophilic attack (e.g., by amines) using Gaussian or ORCA. Compare activation energies (ΔG‡) to predict reaction feasibility .

Q. How can contradictions in experimental data regarding the compound’s stability under acidic conditions be resolved?

Level : Advanced
Answer :

  • Controlled studies : Perform kinetic assays at varying pH (1–6) and temperatures (25–60°C). Monitor hydrolysis via HPLC to quantify degradation rates .
  • Mechanistic analysis : Use isotopic labeling (e.g., D₂O) to trace protonation sites. Correlate with computational pKa predictions .
  • Statistical validation : Apply ANOVA to assess reproducibility across replicate experiments .

Q. What strategies optimize the synthesis yield and purity of this compound?

Level : Advanced
Answer :

  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH vs. H₂SO₄) for esterification efficiency. Optimize catalyst loading (5–10 mol%) .
  • Solvent selection : Use Dean-Stark traps with toluene to remove water and shift equilibrium toward ester formation .
  • Quality control : Implement in-line FTIR to monitor reaction progress. Purify via preparative HPLC for high-purity batches .

Q. What are the primary research applications of this compound in organic synthesis?

Level : Basic
Answer :

  • Intermediate synthesis : Used to prepare chiral ligands (e.g., oxazoline derivatives) via functional group interconversion .
  • Polymer chemistry : Acts as a monomer in ring-opening polymerization (ROP) to generate biodegradable polyesters .
  • Enzyme studies : Probe substrate specificity in esterase-catalyzed hydrolysis reactions .

Properties

IUPAC Name

methyl 4-methyloxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(7(9)10-2)3-5-11-6-4-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZSTDVWNKMIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452042
Record name Methyl 4-methyloxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443912-70-7
Record name Methyl 4-methyloxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (10.2 ml, 72.8 mmol) in THF (400 ml) at −78° C., n-BuLi (25.2 ml, 1.6 M in heptane) is added. The reaction is removed from the bath and stirred for 10 min. It is then cooled to −78° C. again and methyl tetrahydro-2H-pyran-4-carboxylate (6.48 ml, 48.6 mmol) is added. After 30 min, iodomethane (6.07 ml, 97 mmol) is added and the reaction allowed to reach rt. The reaction is then quenched with 1 N HCl (200 mL) and extracted with EtOAc. The organic layer is dried and evaporated to give 4-methyl-tetrahydro-pyran-4-carboxylic acid methyl ester. MS (ESI) m/z 159.3 (M+1).
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Synthesis routes and methods II

Procedure details

At −78° C., 22.1 ml of n-butyllithium (35.4 mmol, 1.6M in hexane) were slowly added dropwise to a solution of 4.91 ml (35.0 mmol) of diisopropylamine in 45 ml of tetrahydrofuran, and the mixture was stirred at −78° C. for another 10 min and at 0° C. for another 25 min. Subsequently, at −78° C., a solution of 5.00 g (34.7 mmol) of methyl tetrahydro-2H-pyran-4-carboxylate in 45 ml of tetrahydrofuran was added, and the mixture was stirred at −78° C. for another 15 min and at 0° C. for another 30 min. At −78° C., 2.16 ml (34.7 mmol) of methyl iodide were added dropwise, and the reaction mixture was slowly warmed to −25° C. and then to room temperature overnight. The reaction was terminated by addition of 80 ml of 0.1N hydrochloric acid, and the phases were separated. The aqueous phase was extracted twice with ethyl acetate, the combined organic phases were dried over magnesium sulphate and filtered and the solvent was removed under reduced pressure. The resulting suspension was triturated with 20 ml of methyl tert-butyl ether, the precipitate was filtered off with suction and the mother liquor was concentrated under reduced pressure, giving the title compound. Yield: 5.88 g (purity 95%, quant.)
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Synthesis routes and methods III

Procedure details

Methyl tetrahydropyran-4-carboxylate (2.88 g, 20.0 mmol) was dissolved in THF (100 mL), and a 2.0 mol/L solution of lithium diisopropylamide in THF (22.0 ml, 44.0 mmol) was added thereto at 0° C., followed by stirring at room temperature for 30 minutes. Methyl iodide (4.98 ml, 40.0 mmol) was added dropwise to the reaction mixture, followed by stirring for 1 hour. The reaction mixture was poured into water, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure, and the resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=1:1) to afford methyl 4-methyltetrahydropyran-4-carboxylate (1.93 g, 61%).
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Synthesis routes and methods IV

Procedure details

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